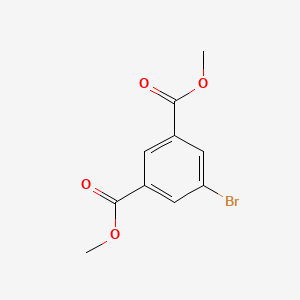

Dimethyl 5-bromoisophthalate

説明

Historical Context and Evolution of Isophthalate (B1238265) Derivatives in Organic Chemistry

Isophthalic acid, or benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that, along with its isomers phthalic acid and terephthalic acid, has been a cornerstone in the development of polymer chemistry. thechemco.comwikipedia.org Historically, these acids became crucial precursors for commercially significant polymers. thechemco.com Isophthalic acid itself is produced on a massive scale, involving the catalytic oxidation of meta-xylene. wikipedia.org

The evolution of organic chemistry saw the functionalization of the benzene (B151609) ring of isophthalic acid to create a diverse range of derivatives. These derivatives, including esters like dimethyl isophthalate, offered modified solubility and reactivity, broadening their utility. The introduction of various functional groups onto the aromatic ring allowed chemists to fine-tune the electronic and steric properties of the molecules, leading to the synthesis of materials with specific, desirable characteristics. researchgate.net The development of methods to selectively introduce substituents, such as a bromine atom, marked a significant advancement, as it provided a reactive handle for further chemical transformations. google.com

Significance of Brominated Isophthalates as Synthetic Building Blocks

The introduction of a bromine atom to the isophthalate scaffold, creating compounds like 5-bromoisophthalic acid and its esters, was a pivotal development. Bromine's role as a good leaving group in nucleophilic substitution and cross-coupling reactions makes these brominated derivatives highly valuable synthetic intermediates. google.com This reactivity allows for the construction of more complex molecular architectures.

Selective bromination of aromatic compounds with electron-withdrawing groups like those in isophthalic acid was historically challenging. google.comgoogle.com The development of effective bromination methods, such as using bromine in the presence of sulfur trioxide, enabled the high-yield, selective production of compounds like 5-bromoisophthalic acid. google.comgoogle.com This breakthrough paved the way for their use as key intermediates for modifiers in polymers like polyesters and polyamides, as well as in the synthesis of functional chemicals. google.com

The dual functionality of brominated isophthalates—the carboxyl groups (or their ester derivatives) for polymerization or similar reactions, and the reactive carbon-bromine bond for introducing new functionalities—makes them versatile building blocks in organic synthesis.

Overview of Dimethyl 5-bromoisophthalate's Research Landscape and Potential Applications

This compound serves as a readily accessible and versatile precursor in multiple areas of research. Its preparation is typically achieved through the esterification of 5-bromoisophthalic acid with methanol (B129727), often using an acid catalyst like sulfuric acid. chemicalbook.com

A primary application of this compound is as a monomer or a precursor to monomers in polymer chemistry. The ester groups can be hydrolyzed to the dicarboxylic acid, which can then be used to create high-performance polymers such as polyesters and polyamides. The bromine atom can be either retained to impart specific properties like flame retardancy or can be substituted to introduce other functional groups.

In the field of materials science, this compound and its parent acid are extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The carboxylate groups, after de-esterification, coordinate with metal ions to form extended, porous structures. The bromine atom on the organic linker can be used to tune the properties of the resulting MOF or as a site for post-synthetic modification, allowing for the creation of materials with tailored functionalities for applications in gas storage, separation, and catalysis. researchgate.net For example, 5-bromoisophthalic acid has been used to synthesize one- and two-dimensional coordination polymers with metals like copper and cobalt. nih.gov

Interdisciplinary Research Perspectives on this compound

The utility of this compound extends beyond traditional organic synthesis and polymer chemistry into more interdisciplinary fields.

In medicinal chemistry, isophthalic acid derivatives have been explored as scaffolds for developing new therapeutic agents. For instance, research has shown that certain isophthalate derivatives can act as ligands for biological targets like protein kinase C (PKC), which is implicated in diseases such as cancer. nih.gov The ability to functionalize the isophthalate core, a process for which this compound is a key starting material, is crucial for developing structure-activity relationships and optimizing ligand binding. nih.gov The compound is often listed as a pharmaceutical intermediate, highlighting its potential in drug discovery and development. chemicalbook.comfishersci.ca

The convergence of materials science and biology also presents opportunities for this compound. MOFs synthesized from such functionalized linkers are being investigated for biomedical applications, including drug delivery and bio-imaging. The ability to perform chemistry on the bromine substituent allows for the attachment of biomolecules or targeting moieties.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9BrO4 | sigmaaldrich.com |

| Molecular Weight | 273.08 g/mol | sigmaaldrich.com |

| Melting Point | 85-91 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to Orange to Green powder to crystal | chemicalbook.com |

| Solubility in Water | Insoluble | chemicalbook.comfishersci.ca |

| CAS Number | 51760-21-5 | sigmaaldrich.com |

Compound Identifiers

| Identifier Type | Identifier | Source |

|---|---|---|

| EC Number | 257-386-0 | sigmaaldrich.com |

| Beilstein/REAXYS Number | 2375428 | sigmaaldrich.com |

| PubChem CID | 103954 | fishersci.ca |

| MDL Number | MFCD00078709 | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

dimethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJINGKSNJNXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068667 | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-21-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl 5 Bromoisophthalate

Esterification Pathways for the Preparation of Dimethyl 5-bromoisophthalate

The conversion of 5-bromoisophthalic acid to its dimethyl ester is a critical step in the synthesis of this compound. This transformation is typically achieved through acid-catalyzed esterification with methanol (B129727).

Acid-Catalyzed Methanolysis of 5-Bromoisophthalic Acid

The most common method for synthesizing this compound is the acid-catalyzed esterification of 5-bromoisophthalic acid with methanol. chemicalbook.com In a typical procedure, 5-bromoisophthalic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemicalbook.com The reaction mixture is heated for several hours to drive the equilibrium towards the formation of the ester. chemicalbook.com Following the reaction, the mixture is cooled, and the product is precipitated by adding it to water. Neutralization with a weak base, like sodium bicarbonate solution, is then performed. chemicalbook.com The solid product is collected by filtration, washed with water, and dried to yield this compound. chemicalbook.com

Another approach involves the diesterification of crude bromoisophthalic acid crystals with a lower alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com This process can be followed by distillation to separate the desired bromo product from unreacted starting materials and other dibromo byproducts. google.com

Process Optimizations and Yield Enhancements in Esterification Protocols

Several process optimizations have been developed to enhance the yield and efficiency of the esterification process. One method involves carrying out the reaction under pressure at temperatures above the boiling point of the alcohol, which can significantly reduce the reaction time. google.com For instance, when methanol is used, a temperature range of 100°C to 180°C is preferable. google.com

The amount of acid catalyst used can also be optimized. It is suggested that the acid catalyst be used in an amount of 1 to 20 mol% based on the isophthalic acid compound. google.com Furthermore, purification of the crude product by distillation under reduced pressure is an effective method to obtain high-purity this compound. google.com A reported procedure using an autoclave at 120°C with sulfuric acid as the catalyst, followed by rectification, yielded this compound with a purity of 65.1%. google.com

| Parameter | Conventional Method | Optimized Method |

| Catalyst | Concentrated Sulfuric Acid chemicalbook.com | Sulfuric Acid or p-Toluene Sulfonic Acid google.com |

| Reaction Temperature | Reflux chemicalbook.com | 100-180°C (under pressure) google.com |

| Catalyst Loading | Not specified | 1-20 mol% google.com |

| Purification | Precipitation and washing chemicalbook.com | Distillation under reduced pressure google.com |

| Yield | 89% chemicalbook.com | 65.1% (after rectification) google.com |

Regioselective Bromination Strategies of Isophthalic Acid and its Derivatives

The introduction of a bromine atom at the 5-position of the isophthalic acid or its ester derivative is a key challenge due to the deactivating nature of the carboxyl groups. Electrophilic aromatic substitution is the primary method employed for this transformation.

Electrophilic Aromatic Substitution with Brominating Reagents

The direct bromination of isophthalic acid or dimethyl isophthalate (B1238265) is challenging because the two electron-withdrawing carboxyl groups deactivate the aromatic ring towards electrophilic attack. google.com To overcome this, stronger brominating conditions are required. One effective method involves the use of bromine in a solvent containing sulfur trioxide, such as fuming sulfuric acid (oleum). google.com The sulfur trioxide is believed to form a complex with bromine, enhancing its electrophilicity. google.com This allows for the monobromination of isophthalic acid to selectively produce the 5-bromo isomer. google.com

Another approach involves the bromination of dimethyl isophthalate with bromine in the presence of bromine trifluoride (BrF₃), which has been reported to yield this compound, although this method is considered less practical due to the cost and handling difficulties of BrF₃. google.comgoogle.com The use of N-bromosuccinimide (NBS) in the presence of a catalyst is another common method for regioselective bromination of aromatic compounds. mdpi.com

Comparative Analysis of Catalytic Systems in Bromination

Different catalytic systems have been investigated to improve the selectivity and efficiency of the bromination of isophthalic acid and its derivatives. The use of fuming sulfuric acid as a solvent and catalyst for the bromination of isophthalic acid with bromine has been shown to be highly selective for the 5-position. google.com The reaction is typically carried out at elevated temperatures, between 100°C and 160°C, and under pressure. google.com

An alternative method involves the use of concentrated nitric acid as a solvent for the bromination of isophthalic acid at room temperature. scirp.org This method can produce 5-bromoisophthalic acid in good yield. scirp.org The presence of bromine in concentrated nitric acid shifts the reaction from nitration to bromination. scirp.org

| Brominating Agent | Catalyst/Solvent | Substrate | Key Findings |

| Bromine | Fuming Sulfuric Acid google.com | Isophthalic Acid google.com | Highly selective for 5-bromo product. google.com |

| Bromine | Bromine Trifluoride google.comgoogle.com | Dimethyl Isophthalate google.comgoogle.com | Yields this compound but is impractical. google.comgoogle.com |

| Bromine | Concentrated Nitric Acid scirp.org | Isophthalic Acid scirp.org | Effective for monobromination at room temperature. scirp.org |

| N-Bromosuccinimide | Various Catalysts mdpi.com | Aromatic Compounds mdpi.com | A common reagent for regioselective bromination. mdpi.com |

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Research into the synthesis of this compound is increasingly focused on developing more sustainable and environmentally friendly methods. One area of exploration is the use of greener catalysts and solvents. For instance, the use of concentrated nitric acid for bromination can be considered a more sustainable alternative to fuming sulfuric acid, as it can be performed at room temperature, reducing energy consumption. scirp.org

The development of catalytic systems that allow for high atom economy is also a key aspect of sustainable synthesis. researchgate.net While not yet specifically applied to this compound, research into the direct synthesis of dimethyl carbonate from CO₂ and methanol highlights a trend towards utilizing renewable feedstocks and minimizing waste, which could inspire future sustainable routes for the production of brominated aromatics. researchgate.net The development of regioselective bromination methods that avoid harsh reagents and high temperatures, such as those using N-bromosuccinimide with milder catalysts, also contributes to more sustainable synthetic protocols. mdpi.com

Analytical Verification and Purity Assessment in Synthetic Studies

The definitive identification and purity confirmation of synthesized this compound are critical steps in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed to ensure the final product meets the required structural and purity specifications.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are fundamental for structural elucidation. ¹H-NMR provides information about the chemical environment of the hydrogen atoms, confirming the presence of the methoxy (B1213986) groups (typically a singlet around 3.9 ppm) and the pattern of substitution on the aromatic ring. rsc.org ¹³C-NMR is used to verify the number and types of carbon atoms in the molecule. rsc.org These techniques are routinely cited in research for identifying the final product. google.comrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (273.08 g/mol ). google.com It verifies the presence of the bromine atom through the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). This technique was explicitly used to identify the product in synthetic preparations. google.com

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify the purity as determined by GC, with values of ≥98.0% being common. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method used to separate the product from any unreacted starting materials or byproducts, thereby assessing its purity. ambeed.com

Physical Methods:

Melting Point Analysis: The melting point is a quick and effective indicator of purity. A sharp melting point range close to the literature value (e.g., 86-91 °C) suggests a high degree of purity. sigmaaldrich.comsigmaaldrich.com In contrast, a broad or depressed melting point range indicates the presence of impurities. This method is often used alongside spectroscopic data for product identification. google.com

The table below outlines the primary analytical techniques used for the verification of this compound.

| Analytical Technique | Purpose | Typical Data/Findings |

| ¹H-NMR & ¹³C-NMR | Structural Elucidation | Confirms arrangement of protons and carbons. google.comrsc.org |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Identifies molecular ion peak and bromine isotope pattern. google.com |

| Gas Chromatography (GC) | Purity Assessment | Assay ≥98.0%. sigmaaldrich.com |

| Melting Point | Purity Assessment & Identification | Range: 86-91 °C. sigmaaldrich.comsigmaaldrich.com |

| HPLC/UPLC | Purity Assessment | Separation from impurities. ambeed.com |

Through the rigorous application of these analytical methods, researchers can confidently verify the successful synthesis and high purity of this compound, ensuring its suitability for subsequent use in research and development. google.com

Chemical Transformations and Reaction Pathways of Dimethyl 5 Bromoisophthalate

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in Dimethyl 5-bromoisophthalate is a reactive site for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium(0) complex. Although a specific documented instance of this compound undergoing this reaction is not prevalent in the surveyed literature, its structure is well-suited for such a transformation. The presence of two electron-withdrawing ester groups can influence the reactivity of the aryl bromide. libretexts.orgyonedalabs.com

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or boronate ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Given the substrate, a typical reaction would involve coupling this compound with an arylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF, Water/Acetonitrile | Reaction medium |

| Temperature | 37-110 °C | Provides energy for the reaction |

This table represents generalized conditions and would require optimization for this specific substrate. rsc.orgnih.gov

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. rsc.org This reaction has been successfully applied to this compound, demonstrating its utility in synthesizing materials-oriented aromatic alkynes.

In a notable study, a mechanochemical solid-state Sonogashira coupling was performed between this compound and a large, polycyclic terminal alkyne. This solvent-free, high-temperature ball-milling technique proved to be highly efficient. rsc.orgrsc.org The reaction afforded the desired functionalized product in a significantly higher yield compared to traditional solution-based methods, highlighting the advantages of mechanochemistry for sparingly soluble substrates. rsc.org

Table 2: Mechanochemical Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Yield | Reference |

| This compound | Terminal Alkyne (4) | Not specified | High-temperature ball milling | 51% | rsc.org |

| This compound (Scale-up) | Terminal Alkyne (4) | Not specified | High-temperature ball milling | 44% | rsc.org |

Other Transition Metal-Mediated Coupling Methodologies

The reactivity of the C-Br bond in this compound makes it a suitable candidate for other palladium-catalyzed transformations, such as the Heck reaction and the Buchwald-Hartwig amination.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgdiva-portal.org Typical conditions involve a palladium catalyst, a base (like triethylamine), and a phosphine (B1218219) ligand at elevated temperatures. nih.govtandfonline.com While theoretically applicable to this compound for the synthesis of stilbene-like derivatives, specific examples are not prominent in the reviewed literature.

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling aryl halides with amines. acs.orglibretexts.org This reaction would allow for the introduction of primary or secondary amine functionalities onto the isophthalate (B1238265) ring. The process generally requires a palladium catalyst, a phosphine ligand, and a strong base like sodium tert-butoxide. acs.orgrug.nlwuxiapptec.com As with the Heck reaction, direct applications with this compound are not widely reported, but the transformation remains a viable synthetic pathway.

Borylation Reactions for Advanced Intermediate Synthesis

A key transformation of this compound is its conversion into a boronate ester. This is typically achieved through the Miyaura borylation reaction, which replaces the bromine atom with a boryl group, such as a pinacolborane (Bpin). organic-chemistry.orgalfa-chemistry.com

Preparation of Dimethyl 5-(pinacolboryl)isophthalate

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org This reaction is valued for its mild conditions and tolerance of various functional groups, including the ester groups present in this compound. alfa-chemistry.comnih.gov The product of this reaction is Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate.

Table 3: General Conditions for Miyaura Borylation of this compound

| Parameter | Reagent/Condition | Purpose |

| Substrate | This compound | Aryl bromide source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, DMSO, Toluene | Reaction medium |

| Temperature | 80 °C | Provides activation energy |

This table represents a standard protocol for the Miyaura borylation of aryl bromides. organic-chemistry.orgnih.govbeilstein-journals.org

Utility of Boronate Esters in Subsequent Transformations

The resulting boronate ester, Dimethyl 5-(pinacolboryl)isophthalate, is a stable and versatile intermediate. organic-chemistry.org Its primary utility lies in its role as a nucleophilic partner in subsequent Suzuki-Miyaura cross-coupling reactions. chembk.com This two-step sequence (bromination -> borylation -> Suzuki coupling) allows for the synthesis of complex, unsymmetrical biaryl compounds that would be difficult to access directly. beilstein-journals.org

This intermediate is particularly valuable for synthesizing rigid aromatic tricarboxylic acid ligands. chembk.com These ligands are crucial building blocks in the construction of Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis. chembk.com The ability to functionalize the isophthalate core via the boronate ester intermediate opens pathways to a wide array of tailored molecular structures.

Amidation Reactions and N-Substitution Studies

The presence of two ester groups makes this compound a prime candidate for amidation reactions, leading to the formation of isophthalamide (B1672271) derivatives. These reactions are fundamental in introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.

Synthesis of N,N-Dimethyl 5-bromoisophthalamide Derivatives

The direct conversion of this compound to its corresponding N,N-dimethylamide, N,N,N',N'-tetramethyl-5-bromoisophthalamide, can be achieved through reaction with a suitable aminating agent. While specific literature detailing the direct amidation of this compound with dimethylamine (B145610) is not extensively documented, the general principles of ester to amide conversion are well-established. Typically, this transformation involves the reaction of the ester with an amine, often in the presence of a catalyst or with heating. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.

For the synthesis of N,N-Dimethyl 5-bromoisophthalamide derivatives, a plausible synthetic route would involve the reaction of this compound with an excess of dimethylamine. This reaction can be carried out in a suitable solvent, and the equilibrium can be driven towards the product by removing the methanol (B129727) byproduct or by using a large excess of the amine.

A related approach involves the initial hydrolysis of this compound to 5-bromoisophthalic acid, followed by conversion to the diacyl chloride. The subsequent reaction of the diacyl chloride with dimethylamine would readily yield the desired N,N,N',N'-tetramethyl-5-bromoisophthalamide. This two-step process often provides higher yields and purity compared to the direct amidation of the ester.

Reactivity with Diverse Amine Nucleophiles

The reactivity of this compound extends beyond dimethylamine to a wide array of primary and secondary amine nucleophiles. This allows for the synthesis of a library of N-substituted 5-bromoisophthalamide derivatives with varying steric and electronic properties. The reaction of this compound with different amines would proceed via a similar nucleophilic acyl substitution mechanism.

The table below illustrates the expected products from the reaction of this compound with a selection of diverse amine nucleophiles.

| Amine Nucleophile | Product |

| Aniline | N,N'-Diphenyl-5-bromoisophthalamide |

| Benzylamine | N,N'-Dibenzyl-5-bromoisophthalamide |

| Piperidine | 5-Bromo-1,3-bis(piperidin-1-ylcarbonyl)benzene |

| Morpholine | 5-Bromo-1,3-bis(morpholinocarbonyl)benzene |

The reaction conditions for these transformations would likely vary depending on the nucleophilicity and steric hindrance of the amine. Less reactive amines may require higher temperatures or the use of a catalyst to achieve efficient conversion. The resulting N-substituted isophthalamides are valuable intermediates for further synthetic manipulations.

Reduction Chemistry and Debromination Studies

The functional groups of this compound, namely the ester and the bromo substituent, are susceptible to reduction under various conditions. The selective reduction of one functionality over the other is a key challenge and allows for the synthesis of different classes of compounds.

The catalytic hydrogenation of the aromatic ring is also a possibility, though it typically requires more forcing conditions. The reduction of the ester groups to alcohols would yield (5-bromo-1,3-phenylene)dimethanol. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Chemoselective reduction of the ester groups in the presence of the bromo substituent can be challenging. However, certain reducing agents, like sodium borohydride (B1222165) in the presence of a Lewis acid, might offer some selectivity.

Conversely, the debromination of this compound to yield dimethyl isophthalate can be accomplished through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is a form of hydrodehalogenation, a widely used transformation in organic synthesis.

A study on the radical hydrodehalogenation of aryl bromides using sodium hydride and 1,4-dioxane (B91453) presents a potential method for the debromination of this compound. youtube.comrsc.org This method offers a transition-metal-free alternative for the removal of the bromine atom.

Functional Group Interconversions and Derivatization

Beyond amidation and reduction, the functional groups of this compound can be interconverted to access a wider range of derivatives.

The ester groups can be hydrolyzed to the corresponding 5-bromoisophthalic acid. chemicalbook.com This dicarboxylic acid serves as a versatile precursor for the synthesis of various other compounds, including polyesters and metal-organic frameworks. google.comsigmaaldrich.com

The bromine atom on the aromatic ring is a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the isophthalate ring system, leading to a vast array of substituted derivatives. For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be employed to synthesize 5-aryl-isophthalate derivatives.

Furthermore, the bromo group can be displaced by other nucleophiles under specific conditions, although this is generally less facile than reactions at the ester positions. For example, nucleophilic aromatic substitution with certain alkoxides or thiolates could potentially lead to the corresponding ether or thioether derivatives.

Dimethyl 5 Bromoisophthalate in Advanced Materials Science

Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas storage, separation, and catalysis. nih.gov

Dimethyl 5-bromoisophthalate typically serves as a precursor to the active linker molecule used in MOF synthesis. The direct linker is the corresponding dicarboxylic acid, 5-bromoisophthalic acid. chemicalbook.comgoogle.com The synthesis process involves the hydrolysis of the methyl ester groups of this compound to carboxylic acid functionalities. chemicalbook.com This conversion is a critical step, as the carboxylate groups are necessary to coordinate with the metal centers to form the extended, porous network of the MOF.

The use of the dimethyl ester precursor offers advantages in purification and handling before it is converted into the di-acid linker just prior to or during the MOF synthesis. The bromine atom at the 5-position of the isophthalate (B1238265) ring is preserved during this hydrolysis, yielding a bifunctional linker with defined geometry and a reactive site for further modification. google.com

The properties of a MOF are intrinsically linked to the design of its organic linker. Key principles in ligand design include the geometry of the coordinating groups, the length and rigidity of the spacer, and the presence of functional groups. nih.gov The 5-bromoisophthalate linker, derived from this compound, offers several strategic advantages for creating tunable MOF architectures.

Connectivity and Topology: As an isophthalate derivative, the carboxylate groups are positioned at the 1 and 3 positions of the benzene (B151609) ring. This 120-degree angular disposition directs the formation of specific network topologies when coordinated with metal-based secondary building units (SBUs).

Functionalization: The bromine atom serves as a crucial functional group. It influences the electronic properties of the linker and, more importantly, provides a reactive handle for post-synthetic modification. gla.ac.uk This allows for the introduction of new chemical functionalities into the MOF after its initial construction, a key strategy for tuning material properties. researchgate.net

Structural Analogs: The principle of isoreticular chemistry, where the network topology is maintained while altering the linker's length or functionality, is applicable. For instance, MOFs constructed from the structurally similar 5-methylisophthalate have been shown to form complex heterometallic SBUs and 3D anionic frameworks with helical channels. rsc.org This suggests that 5-bromoisophthalate can be employed to create similarly complex and potentially more functional architectures due to the reactivity of the C-Br bond.

Topological analysis simplifies these complex crystal structures into underlying networks, describing how the SBUs (nodes) are connected by the organic linkers. For example, isophthalate-based linkers can form various network topologies, such as the diamondoid (dia) network, depending on the coordination geometry of the metal SBU. nih.gov In MOFs built from analogous substituted isophthalates, complex SBUs such as Zn₂Na(COO)₆ and Zn₅K(COO)₁₂ have been identified, leading to 3D anionic frameworks with one-dimensional nanotubular channels. rsc.org The presence of the bromine atom can influence crystal packing and framework interpenetration, leading to unique structural outcomes that can be rationalized through topological analysis.

Table 1: Structural Features of Isophthalate-Based MOFs

| Feature | Description | Reference |

|---|---|---|

| Linker Geometry | Isophthalate linkers provide a 120° angle between carboxylate groups, influencing network topology. | nih.gov |

| Secondary Building Units (SBUs) | Can form complex heterometallic clusters (e.g., Zn₂Na(COO)₆) that act as nodes in the framework. | rsc.org |

| Framework Topology | Common topologies include diamondoid (dia) networks, which can be non-centrosymmetric depending on the linker and SBU. | nih.gov |

| Pore Structure | Often results in 3D frameworks with 1D channels, whose chemical environment can be tuned by the linker's functional group. | rsc.org |

Examples of potential PSM reactions at the brominated site include:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to install new aryl groups, alkynes, or alkenes.

Nucleophilic substitution reactions to introduce amines, thiols, or other functional moieties.

Conversion to organometallic reagents (e.g., Grignard or lithiated species) followed by reaction with electrophiles.

This strategy allows for the creation of a family of isostructural MOFs with diverse functionalities, enabling systematic studies of structure-property relationships for applications in catalysis, sensing, and selective adsorption. labxing.com

Polymer Chemistry: Initiation and Controlled Architecture Synthesis

Beyond MOFs, the chemical functionalities of this compound make it a valuable precursor in specialized areas of polymer chemistry.

Cationic polymerization is a chain-growth polymerization method used to produce polymers from monomers with electron-rich double bonds. The process is initiated by electrophilic or cationic species. The design of initiators, particularly photoinitiators, is crucial for controlling the polymerization process. google.com

This compound serves as a versatile platform for the synthesis of multi-functional initiators. Its structure contains three distinct reactive sites: two ester groups and a bromo substituent. Through targeted organic transformations, this molecule can be elaborated into a more complex initiator structure. For instance, the aryl bromide can be a starting point for synthesizing diaryliodonium or triarylsulfonium salts, which are highly efficient classes of cationic photoinitiators. google.com The ester groups can be maintained to ensure solubility or can be further modified to introduce additional functionalities, such as chromophores for tuning light absorption or other initiating sites for creating complex polymer architectures like star or graft copolymers. The ability to build upon the this compound core allows for the rational design of initiators with tailored properties for specific polymerization applications.

Synthesis and Characterization of Star-Shaped and Branched Polymers

The architecture of polymers, such as linear, branched, or star-shaped, dictates their macroscopic properties. Star-shaped polymers, which consist of multiple polymer chains radiating from a central core, are known for their unique rheological and thermal properties compared to their linear counterparts. The synthesis of such complex architectures often relies on a "core-first" approach, where a multifunctional initiator or core molecule is used to simultaneously grow multiple polymer arms. researchgate.net This can be achieved through various controlled polymerization techniques, including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comcmu.edu

While derivatives of isophthalates can be functionalized to act as core molecules for creating star-shaped polymers rsc.org, a review of the available scientific literature does not provide specific examples of this compound itself being utilized as the central core or initiator for the synthesis of star-shaped or branched polymers. Its primary reported applications lie in other areas of materials science.

Influence of Initiator Structure on Polymer Microstructure and Topology

Although these principles are fundamental to polymer chemistry, specific research detailing the influence of different initiator structures on the polymerization of monomers directly derived from this compound was not prominent in the reviewed literature. Such studies are essential for fine-tuning the properties of materials for specific applications.

Crystal Engineering and Polymorphism of this compound

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids to achieve desired properties. This compound has proven to be an exemplary compound for investigating polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.

Discovery and Characterization of Polymorphic Forms (e.g., Form I and Form II)

Recent research has led to the first-time discovery of two distinct polymorphic forms of this compound, designated as Form I and Form II. researchgate.netahievran.edu.tr This discovery was part of a broader exploration into how halogen-atom substitution on dimethyl isophthalate compounds influences their polymorphic behavior. researchgate.netahievran.edu.tr The two forms represent different packing arrangements of the molecules in the solid state, which in turn leads to different physical properties. The characterization and distinction between Form I and Form II were achieved through single-crystal X-ray diffraction, which provides precise information about the crystal structure. researchgate.netahievran.edu.tr

| Parameter | Form I (Metastable) | Form II (Stable) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.136 | 11.080 |

| b (Å) | 13.628 | 4.977 |

| c (Å) | 7.818 | 19.068 |

| β (°) | 100.29 | 94.75 |

| Volume (ų) | 1062.5 | 1047.8 |

Crystallization Techniques and Controlled Single Crystal Growth

The successful isolation and characterization of the two polymorphs of this compound were made possible by employing specific crystallization techniques. Notably, sublimation was demonstrated to be a remarkably advantageous and green method for this purpose. researchgate.netahievran.edu.tr This technique involves heating the solid compound under reduced pressure until it vaporizes, after which the vapor deposits onto a cold surface to form crystals. sigmaaldrich.com This method successfully yielded single crystals of both Form I and Form II that were suitable for crystal structure determination, achieving this within a few hours. researchgate.netahievran.edu.tr Other common crystallization methods include solvent layering, where a poor solvent is carefully layered over a solution of the compound in a good solvent, and slow evaporation from a solution. sigmaaldrich.com

Correlation between Crystal Packing and Luminescence Emission

A significant finding from the study of this compound's polymorphs is the direct correlation between their crystal structure and their photophysical properties. Research has successfully demonstrated the ability to regulate the luminescence emission by changing the crystal packing patterns, molecular conformations, and intermolecular interactions. researchgate.netahievran.edu.tr The difference in how the molecules are arranged in Form I versus Form II affects the electronic states of the material, which in turn alters the characteristics of the light it emits upon excitation. This relationship provides valuable insights for the rational design of new solid-state optical materials, suggesting that by controlling the crystallization process to favor a specific polymorph, one can tune the material's luminescent properties for applications in flexible optical systems. researchgate.netahievran.edu.tr

Biomedical and Pharmaceutical Research Applications of Dimethyl 5 Bromoisophthalate

Role as a Pharmaceutical Intermediate in Synthetic Pathways

Dimethyl 5-bromoisophthalate is recognized for its utility as a pharmaceutical intermediate. chemicalbook.comchemdad.com An intermediate in pharmaceutical synthesis is a compound that is a step in the chemical pathway from raw materials to the final active pharmaceutical ingredient (API). The structure of this compound allows for a variety of chemical modifications. The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, while the ester groups can be hydrolyzed or converted into other functional groups like amides. This chemical reactivity makes it a strategic starting point for constructing elaborate molecular architectures required for biological activity.

The synthesis of this intermediate itself can be achieved from 5-bromoisophthalic acid. In a common laboratory preparation, 5-bromoisophthalic acid is reacted with anhydrous methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is heated under reflux for several hours. Following the reaction, the product is isolated by precipitation in water, neutralized, and then filtered and dried to yield this compound as a white to light yellow solid. chemicalbook.com

Building Block in the Development of Bioactive Molecules

The true value of this compound in medicinal chemistry lies in its role as a scaffold for creating novel bioactive molecules. Its substituted benzene (B151609) ring provides a rigid core from which various functionalities can be appended to interact with biological targets.

A significant application of this compound is in the synthesis of FimH antagonists. nih.gov FimH is a bacterial adhesin protein located on the tips of type 1 pili of uropathogenic E. coli (UPEC), the primary causative agent of urinary tract infections (UTIs). nih.gov This protein plays a critical role in the initial stages of infection by binding to mannosylated proteins on the surface of bladder epithelial cells. figshare.com By blocking this interaction, FimH antagonists can prevent bacterial adhesion and colonization, offering a promising non-antibiotic therapeutic strategy for UTIs. nih.govfigshare.com FimH antagonists are also being explored for their potential in treating Crohn's Disease, where similar bacterial adhesion mechanisms are implicated. nih.gov

In the development of potent, orally bioavailable FimH inhibitors, this compound serves as a key starting material for the synthesis of the biphenyl (B1667301) mannoside portion of the antagonist. A specific synthetic pathway involves the conversion of the two ester groups of this compound into amides. nih.gov

Synthetic Pathway Example:

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | This compound | Methylamine, Ethanol | N,N'-dimethyl-5-bromoisophthalamide | Quantitative |

This table outlines the initial steps in a multi-step synthesis of FimH antagonists starting from this compound, as described in research literature. nih.gov

The first step is an amidation reaction where this compound is treated with methylamine in ethanol, which proceeds in quantitative yield to form N,N'-dimethyl-5-bromoisophthalamide. nih.gov This intermediate is then subjected to a palladium-mediated coupling reaction with bis(pinacolato)diboron (B136004) to install a boronate ester. nih.gov This boronic acid derivative is a crucial component for subsequent Suzuki cross-coupling reactions to construct the final biphenyl mannoside antagonists. nih.gov

While the role of this compound in the synthesis of FimH antagonists is well-documented, its application as a building block for other specific classes of therapeutically relevant scaffolds is not as widely reported in the available scientific literature. Its inherent reactivity suggests potential for use in creating a variety of molecular frameworks. The bromine atom allows for the introduction of diverse substituents via metal-catalyzed cross-coupling reactions, and the diester functionalities can be readily transformed. However, detailed research findings outlining its incorporation into other distinct therapeutic agents, such as anticancer or neuroprotective drugs, are limited. Therefore, its most prominent and scientifically validated application as a bioactive molecule building block remains in the field of anti-adhesion agents for infectious diseases.

Advanced Spectroscopic and Analytical Characterization of Dimethyl 5 Bromoisophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Dimethyl 5-bromoisophthalate and its derivatives, ¹H and ¹³C NMR are fundamental in confirming their molecular structure.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the aromatic protons and the methyl protons of the ester groups give rise to characteristic signals.

The ¹H NMR spectrum of a derivative, dimethyl 5-(isonicotinamido)isophthalate, recorded in DMSO-d6 at 400 MHz, shows several key signals. rsc.org The two methyl groups of the esters appear as a singlet at 3.91 ppm, integrating to six protons. rsc.org The aromatic protons on the isophthalate (B1238265) ring appear at 8.23 ppm (triplet, J = 1.5 Hz, 1H) and 8.71 ppm (doublet, J = 1.5 Hz, 2H). rsc.org Another derivative, dimethyl 5-(nicotinamido)isophthalate, also displays a singlet for the six methyl protons at 3.91 ppm in DMSO-d6 at 600 MHz. rsc.org

A comprehensive analysis of various derivatives reveals consistent patterns. For instance, in CDCl3, the methyl protons of dimethyl 5-(pyrimidin-5-ylamino)isophthalate are observed at 3.93 ppm (singlet, 6H). rsc.org

¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| Dimethyl 5-(isonicotinamido)isophthalate | DMSO-d6 | 3.91 | s | 6H | -OCH₃ | rsc.org |

| 8.23 | t | 1H | Ar-H | rsc.org | ||

| 8.71 | d | 2H | Ar-H | rsc.org | ||

| Dimethyl 5-(nicotinamido)isophthalate | DMSO-d6 | 3.91 | s | 6H | -OCH₃ | rsc.org |

| Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | CDCl3 | 3.93 | s | 6H | -OCH₃ | rsc.org |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the carbon skeleton.

For dimethyl 5-(isonicotinamido)isophthalate in DMSO-d6, the carbonyl carbons of the ester groups resonate at 164.4 ppm. rsc.org The methyl carbons of the ester groups are found at 52.6 ppm. rsc.org The aromatic carbons exhibit signals at 121.6, 124.8, 124.9, 130.7, 139.6, and 141.2 ppm. rsc.org Similarly, for dimethyl 5-(pyrimidin-5-ylamino)isophthalate in CDCl3, the ester carbonyl carbons are at 165.9 ppm, and the methyl carbons are at 52.7 ppm. rsc.org

¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| Dimethyl 5-(isonicotinamido)isophthalate | DMSO-d6 | 52.6 | -OCH₃ | rsc.org |

| 121.6, 124.8, 124.9, 130.7, 139.6, 141.2 | Aromatic C | rsc.org | ||

| 164.4 | C=O | rsc.org | ||

| Dimethyl 5-(pyrimidin-5-ylamino)isophthalate | CDCl3 | 52.7 | -OCH₃ | rsc.org |

| 123.0, 124.8, 132.4, 137.8, 141.6, 145.8, 151.0 | Aromatic C | rsc.org | ||

| 165.9 | C=O | rsc.org |

Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are essential for determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the molecular structure.

For complex derivatives of this compound, 2D NMR is crucial. For instance, in the structural characterization of a fluorine-bridged dimethyltin(IV) salicylaldoximate derivative, gradient-assisted ¹H-¹³C HMQC and HMBC spectra were used to fully characterize the structure in solution. nih.gov These techniques establish correlations between protons and the carbons they are attached to (HSQC) and correlations between protons and carbons separated by two or three bonds (HMBC), which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing Architectures

Studies on derivatives of this compound have revealed interesting structural features. For example, the crystal structure of dimethyl 5-iodoisophthalate, a related compound, shows that the methyl carboxylate moieties are tilted with respect to the benzene (B151609) ring. nih.gov In contrast, the molecular framework of dimethyl 5-ethynylisophthalate is perfectly planar. nih.gov

The packing of molecules in the crystal is also elucidated. In dimethyl 5-iodoisophthalate, the molecules form a three-dimensional supramolecular network. nih.gov In the case of dimethyl 5-ethynylisophthalate, molecules are connected into infinite strands, which then form two-dimensional sheets. nih.gov The study of polymorphs, or different crystalline forms of the same compound, of this compound has also been a subject of interest, with different polymorphs exhibiting distinct molecular packing. acs.org

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

The solid-state structure is stabilized by a variety of intermolecular interactions. In the crystal structure of dimethyl 5-iodoisophthalate, the three-dimensional network is supported by C—H⋯O=C hydrogen bonds and I⋯O=C interactions. nih.gov For dimethyl 5-ethynylisophthalate, Cethynyl—H⋯O=C hydrogen bonds connect the molecules into strands, and π–π stacking interactions link these chains into sheets. nih.gov The bromine atom in this compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound and its derivatives. It provides definitive confirmation of the molecular weight and offers valuable insights into the compound's structure through the analysis of its fragmentation patterns.

The theoretical molecular weight of this compound (C₁₀H₉BrO₄) is approximately 273.08 g/mol . sigmaaldrich.comchemicalbook.com Mass spectrometric analysis consistently verifies this molecular weight. In techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or as an adduct with other ions, such as sodium [M+Na]⁺. For instance, high-resolution mass spectrometry (HRMS) of a derivative, 1-bromo-3,5-bis(1-hydroxy-1-methylethyl)benzene, which is synthesized from this compound, showed a sodium adduct [C₁₂H₁₇BrO₂Na]⁺ at an m/z of 295.0298 (calculated as 295.0304), confirming its elemental composition. orgsyn.org

The fragmentation of this compound under mass spectrometry conditions, such as in Gas Chromatography-Mass Spectrometry (GC-MS), provides structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio, leading to two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. For the related isomer, Dimethyl 2-bromoisophthalate, GC-MS analysis reveals a top peak at m/z 241, corresponding to the loss of a methoxy (B1213986) group (-OCH₃), and another at m/z 243, reflecting the bromine isotope. nih.gov The parent molecular ion is observed at m/z 272. nih.gov

In the synthesis of more complex derivatives, such as FimH antagonists, tandem mass spectrometry (MS/MS) is employed for quantification using selected reaction monitoring (SRM). nih.gov This involves monitoring specific precursor-to-product ion transitions for the synthesized compounds, demonstrating the utility of MS in complex reaction mixtures. nih.gov For example, in the development of a cross-linking reagent, PhoX, which starts from this compound, mass spectrometry is used to confirm the structure of synthetic intermediates. researchgate.netnih.gov

| Compound | Technique | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| This compound | MS | 273.08 | Molecular Weight Confirmation | |

| Dimethyl 2-bromoisophthalate | GC-MS | 272 | Molecular Ion (M⁺) | nih.gov |

| Dimethyl 2-bromoisophthalate | GC-MS | 241 / 243 | Fragment ion [M-OCH₃]⁺ (showing Br isotopic pattern) | nih.gov |

| 1-bromo-3,5-bis(1-hydroxy-1-methylethyl)benzene | HRMS (ESI+) | 295.0298 | Sodium Adduct [M+Na]⁺ | orgsyn.org |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for evaluating the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Purity assessment is critical for ensuring the quality of this compound used in subsequent synthetic steps. Commercial suppliers often specify the purity as determined by GC, with typical values being ≥97% or ≥98.0%. sigmaaldrich.comfishersci.comsigmaaldrich.com HPLC with UV detection is also a standard method for determining purity, often achieving ≥97.0% purity. These techniques effectively separate the main compound from any starting materials, by-products, or degradation products. For instance, in the synthesis of bis-amidines, the purity of intermediates derived from this compound was assessed by NMR, and purification was carried out using column chromatography or HPLC. nih.gov

Chromatography is also a powerful tool for reaction monitoring. During the synthesis of 5-bromoisophthalic acid compounds, the reaction endpoint can be precisely determined using either gas or liquid chromatography. google.comgoogle.com This allows for optimization of reaction times and conditions to maximize yield and minimize impurity formation. In a multi-step synthesis starting from this compound to create ortho-substituted biphenyl (B1667301) mannosides, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) was used to quantify the concentration of the synthesized compounds in various assays. nih.gov This highlights the ability of hyphenated chromatographic techniques to provide both separation and sensitive detection for complex reaction products. nih.gov The synthesis of this compound itself, via the methylation of 5-bromoisophthalic acid, can be monitored to ensure complete conversion of the starting material. chemicalbook.comunibo.it

| Technique | Purpose | Typical Finding/Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Purity reported as ≥98.0% | sigmaaldrich.comfishersci.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Purity of ≥97.0% with UV detection | |

| Gas/Liquid Chromatography | Reaction Monitoring | Confirmation of reaction endpoint | google.comgoogle.com |

| HPLC-Tandem Mass Spectrometry | Quantification of Derivatives | Analysis of ortho-substituted biphenyl mannosides | nih.gov |

| Column Chromatography | Purification | Purification of synthetic intermediates | nih.gov |

Computational Chemistry and Theoretical Investigations on Dimethyl 5 Bromoisophthalate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of predicting molecular properties. These calculations provide a detailed picture of the electron distribution and energy levels within the Dimethyl 5-bromoisophthalate molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is particularly effective for optimizing the geometry and calculating the energy of molecules like this compound. scispace.com DFT calculations, often employing hybrid functionals like B3LYP, can accurately predict the molecule's three-dimensional structure, bond lengths, and bond angles, which correspond to the true energy minima. austinpublishinggroup.com These calculations are essential for understanding the molecule's stability and conformational preferences. austinpublishinggroup.comnih.gov

The optimized geometry of this compound reveals a twisted conformation. The methyl carboxylate groups are not in the same plane as the benzene (B151609) ring. In a related compound, dimethyl 5-iodoisophthalate, these groups are inclined at angles of 12.6 (2) and 6.0 (2) degrees relative to the benzene ring. nih.gov This structural feature is critical in determining how the molecules pack in a crystal and interact with other molecules.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. austinpublishinggroup.com A smaller energy gap suggests higher reactivity. austinpublishinggroup.com

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Significance |

| HOMO Energy | (Value) eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value) eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value) eV | Relates to the molecule's reactivity and stability. austinpublishinggroup.com |

| Dipole Moment | (Value) Debye | Measures the polarity of the molecule. |

| Total Energy | (Value) Hartrees | Represents the total electronic energy of the molecule at its optimized geometry. |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Theoretical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. These predictions are invaluable for confirming the structure of this compound and understanding its electronic environment.

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulations build upon quantum chemical calculations to explore the behavior of larger systems, such as crystals and polymers, containing this compound.

This compound and its derivatives are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and polymers. researchgate.net MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic molecules. researchgate.net The properties of MOFs, such as their pore size and functionality, can be tuned by carefully selecting the organic linker. researchgate.net

Computational modeling plays a crucial role in the rational design of these materials. By simulating the interaction of this compound-derived linkers with different metal centers, researchers can predict the resulting MOF's structure and properties before undertaking laborious and expensive experimental synthesis. This predictive capability accelerates the discovery of new MOFs with tailored functionalities for applications in gas storage, catalysis, and separation.

In the context of polymers, this compound can serve as a precursor to initiators or monomers. Molecular simulations can help in understanding how the incorporation of this unit affects the polymer's properties, such as its thermal stability, mechanical strength, and chemical resistance.

The way molecules arrange themselves in a solid-state, known as crystal packing, significantly influences the material's physical properties. nih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within a crystal. nih.gov For a related bromo-dicarboxylate compound, these analyses have shown that H⋯H, O⋯H/H⋯O, C⋯H/H⋯C, and Br⋯H/H⋯Br interactions are the most significant contributors to the crystal packing. nih.gov

The crystal structure of a related compound, dimethyl 5-iodoisophthalate, is stabilized by a three-dimensional network of C—H⋯O=C hydrogen bonds and I⋯O=C interactions. nih.gov In contrast, dimethyl 5-ethynylisophthalate molecules are connected into infinite strands by C—H...O=C hydrogen bonds and further linked by π–π stacking interactions. nih.gov These findings highlight the crucial role of the substituent on the isophthalate (B1238265) ring in directing the supramolecular assembly.

Computational methods can also be employed to predict the existence of different crystalline forms, or polymorphs, of this compound. Polymorphs can have distinct physical properties, and predicting their existence is of great importance in materials science and pharmaceuticals.

Mechanistic Studies of Chemical Reactions Involving this compound

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its use as a reactant, computational studies can map out the entire reaction pathway. This includes identifying transition states, intermediates, and calculating activation energies.

One common reaction is the esterification of 5-bromoisophthalic acid with methanol (B129727) in the presence of an acid catalyst to produce this compound. chemicalbook.com Computational modeling can provide insights into the role of the catalyst and the energetics of each step of the reaction, helping to optimize reaction conditions for higher yields.

Furthermore, understanding the reaction mechanisms of this compound in the formation of MOFs or polymers is crucial for controlling the final material's structure and properties.

Emerging Research Frontiers and Future Prospects for Dimethyl 5 Bromoisophthalate

Integration into Advanced Catalytic Systems and Heterogeneous Catalysis

The rigid and functionalizable nature of dimethyl 5-bromoisophthalate makes it an attractive component for the development of advanced catalytic systems. Researchers are exploring its use as a linker in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with high potential for heterogeneous catalysis. otago.ac.nzunibo.it The bromine atom and ester groups can be modified to introduce specific catalytic sites or to tune the properties of the resulting MOF. unibo.it

The design of MOFs allows for the creation of materials with well-defined pores and channels, offering shape-selective catalytic properties. rsc.org The functional groups on the organic linkers, such as those derived from this compound, can act as organocatalysts, with the catalytic function located at the organic part of the framework rather than the metal center. rsc.org This approach opens up possibilities for creating bifunctional catalysts with both acidic and basic sites, enhancing their catalytic activity for a range of chemical transformations. acs.org

Exploration in Sensor Technologies and Functional Luminescent Materials

This compound and its derivatives are showing significant promise in the field of sensor technologies and functional luminescent materials. The inherent luminescent properties of these compounds can be modulated by their molecular structure and crystal packing. acs.org For instance, different polymorphs of this compound have been shown to exhibit distinct luminescent emissions. acs.orgacs.org

This tunability is being harnessed to develop chemosensors for the detection of various ions and molecules. For example, coordination polymers incorporating ligands derived from 5-bromoisophthalic acid have been investigated for their ability to detect metal ions like Fe³⁺ and anions such as Cr₂O₇²⁻ through luminescence quenching. researchgate.net The development of new coordination polymers based on 5-bromoisophthalate is an active area of research, with the goal of creating recoverable turn-off-on photoluminescent sensors. researchgate.net Furthermore, the incorporation of this compound derivatives into supramolecular coordination polymers has led to materials with ultralong room-temperature phosphorescence, which have potential applications in anti-counterfeiting technologies and white-light-emitting diodes. acs.org

Sustainable and Scalable Synthesis for Industrial Applications

For this compound to be widely adopted in industrial applications, the development of sustainable and scalable synthesis methods is crucial. Current laboratory-scale syntheses often involve the bromination of dimethyl isophthalate (B1238265) or the esterification of 5-bromoisophthalic acid. otago.ac.nzunibo.itchemicalbook.com One common method involves refluxing 5-bromoisophthalic acid with methanol (B129727) in the presence of a sulfuric acid catalyst. otago.ac.nzchemicalbook.com

Researchers are exploring more environmentally friendly and efficient synthetic routes. For instance, methods to improve the selectivity of the bromination of dimethyl isophthalate are being investigated to reduce the formation of byproducts. google.com The use of distillation to purify the crude product after esterification is one approach to obtain high-purity this compound. google.com Future research will likely focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption, paving the way for its use in large-scale industrial processes.

Expanding Biomedical Applications and Structure-Activity Relationship Studies

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives are being investigated for a range of biomedical applications, from antimicrobial agents to antiviral inhibitors.

A significant area of research involves the use of this compound in the synthesis of bis-amidines, which have shown potential in potentiating the activity of antibiotics against Gram-negative bacteria. nih.govacs.org Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the core structure, including the position and nature of substituents, affect the biological activity of these compounds. nih.govacs.org

Furthermore, derivatives of this compound are being used to create potent inhibitors of viral entry, particularly for HIV-1 and EV-A71. nih.govacs.org SAR studies have revealed that specific substitutions on the phenyl ring are crucial for antiviral efficacy. nih.govacs.org The compound is also a precursor for developing novel radiotracers for PET imaging, highlighting its versatility in medicinal chemistry. acs.org

Q & A

Q. How can Dimethyl 5-bromoisophthalate be synthesized, and what are the critical parameters for yield optimization?

this compound is synthesized via Suzuki-Miyaura cross-coupling reactions or esterification of 5-bromoisophthalic acid with methanol. Key parameters include:

- Catalyst selection : Use Pd(PPh₃)₄ for efficient coupling, as demonstrated in reactions with brominated triptycene derivatives .

- Reaction time and temperature : Reflux at 75°C for 48 hours under argon ensures completion .

- Molar ratios : Excess boronate esters (e.g., 1,3-dimethyl 5-dioxine derivatives) improve coupling efficiency .

Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Chromatography : Flash chromatography using gradients of DCM and ethyl acetate (0–100%) effectively separates the product from Pd catalysts and unreacted starting materials .

- Recrystallization : Utilize ethyl acetate for recrystallization to remove residual solvents (e.g., THF or acetone) identified via ¹H NMR .

- Washing protocols : Water washes eliminate Cs₂CO₃ and other inorganic byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~166 ppm) .

- Mass spectrometry : Confirm molecular weight (273.08 g/mol) using high-resolution MS .

- Melting point analysis : Validate purity with a melting point range of 85–89°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing reaction byproducts?

Contradictions often arise from residual solvents (e.g., DCM, ethyl acetate) or incomplete purification. To address this:

- Cross-validate with multiple techniques : Compare NMR, IR, and MS data to distinguish between product signals and impurities .

- Quantitative ¹³C NMR : Assign peaks rigorously, noting that methyl groups appear at δ ~25 ppm, while ester carbonyls are at δ ~166 ppm .

- Elemental analysis : Verify bromine content (theoretical: 29.3%) to confirm stoichiometry .

Q. What strategies optimize the use of this compound in synthesizing porous organic frameworks?

- Linker design : Incorporate the compound as a brominated aromatic node in triptycene-based frameworks for enhanced rigidity .

- Solvent selection : Use THF for solubility during polymerization, followed by DCM/ethyl acetate gradients for purification .

- Thermal stability testing : Conduct TGA to assess framework stability up to 300°C, correlating with decomposition temperatures in safety data .

Q. How should researchers address environmental and safety concerns during large-scale synthesis?

- Waste management : Avoid environmental release by adhering to S61 regulations; use closed-loop systems for solvent recovery .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., THF) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Model electron density distributions to predict reactivity at the bromine site .

- Molecular docking : Simulate interactions with Pd catalysts to optimize steric and electronic effects .

- Kinetic studies : Use software like Gaussian or ORCA to compute activation energies for coupling steps .

Methodological Guidance

Q. How to design experiments for studying hydrolysis stability of this compound?

Q. How to validate the purity of this compound for catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.